

A Technical Guide to the Spectroscopic Characterization of 6-Nitropiperonyl Alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitropiperonyl alcohol

Cat. No.: B097566

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This guide provides an in-depth analysis of the expected spectroscopic data for **6-Nitropiperonyl alcohol** ((6-nitro-1,3-benzodioxol-5-yl)methanol), a key intermediate in various organic syntheses and a valuable biochemical tool in proteomics research.^{[1][2]} While comprehensive, publicly available experimental spectra for this specific molecule are scarce, this document, grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and its Spectroscopic Implications

6-Nitropiperonyl alcohol ($C_8H_7NO_5$, Molar Mass: 197.14 g/mol) possesses a unique assembly of functional groups that dictate its spectroscopic behavior.^{[3][4]} The core structure is a benzodioxole ring, substituted with a nitro group ($-NO_2$) and a hydroxymethyl group ($-CH_2OH$). Understanding the interplay of these groups is paramount to interpreting the spectral data.

Caption: Structure of **6-Nitropiperonyl alcohol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **6-Nitropiperonyl alcohol**, both ^1H and ^{13}C NMR will provide definitive structural information.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylenedioxy protons, the benzylic protons, and the hydroxyl proton. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Ar-H	~7.5 - 8.0	s	-
Ar-H	~7.0 - 7.5	s	-
-O-CH ₂ -O-	~6.1	s	-
-CH ₂ -OH	~4.7	d	~6
-CH ₂ -OH	~2.5 - 3.5 (broad)	t	~6

Causality Behind Predictions:

- Aromatic Protons:** The two aromatic protons are in different electronic environments. The proton ortho to the nitro group is expected to be the most downfield due to strong deshielding.
- Methylenedioxy Protons:** The two protons of the methylenedioxy group are chemically equivalent and typically appear as a sharp singlet around 6.1 ppm.
- Benzylic Protons:** The benzylic protons (-CH₂OH) will appear as a doublet, coupled to the hydroxyl proton. The exact chemical shift can vary depending on the solvent and concentration.
- Hydroxyl Proton:** The hydroxyl proton will likely appear as a broad triplet due to coupling with the adjacent methylene protons and exchange with the solvent.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-NO ₂	~140 - 150
C-CH ₂ OH	~135 - 145
Aromatic C-H	~105 - 120
Aromatic C-H	~105 - 120
Aromatic C-O	~145 - 155
Aromatic C-O	~145 - 155
-O-CH ₂ -O-	~102
-CH ₂ -OH	~60 - 65

Causality Behind Predictions:

- **Aromatic Carbons:** The carbons directly attached to the electron-withdrawing nitro group and the oxygen atoms of the benzodioxole ring will be the most downfield. The protonated aromatic carbons will appear in the typical aromatic region.
- **Methylenedioxy Carbon:** The carbon of the methylenedioxy group has a characteristic chemical shift around 102 ppm.
- **Benzylic Carbon:** The benzylic carbon will be found in the range of 60-65 ppm, typical for a carbon attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment would involve the following steps:

- **Sample Preparation:** Dissolve 5-10 mg of **6-Nitropiperonyl alcohol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H spectrum.
 - Perform a D_2O exchange experiment to confirm the hydroxyl proton signal, which will disappear upon addition of D_2O .
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to observe all carbon signals as singlets.
 - Run a DEPT-135 experiment to differentiate between CH , CH_2 , and CH_3 groups (the CH_2 signal will be negative, while CH and CH_3 signals will be positive).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
O-H Stretch (alcohol)	3200 - 3600	Strong, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch ($-\text{CH}_2-$)	2850 - 2960	Medium
Asymmetric N-O Stretch (NO_2)	1500 - 1560	Strong
Symmetric N-O Stretch (NO_2)	1340 - 1380	Strong
Aromatic C=C Stretch	1400 - 1600	Medium
C-O Stretch (alcohol)	1000 - 1260	Strong
C-O Stretch (ether, methylenedioxy)	1000 - 1300	Strong

Causality Behind Predictions:

- **O-H Stretch:** The hydroxyl group will give rise to a characteristic broad and strong absorption band in the high-frequency region of the spectrum.
- **N-O Stretches:** The nitro group will exhibit two strong and distinct stretching vibrations.
- **C-O Stretches:** Both the alcohol and the methylenedioxy ether linkages will show strong C-O stretching bands in the fingerprint region.

Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

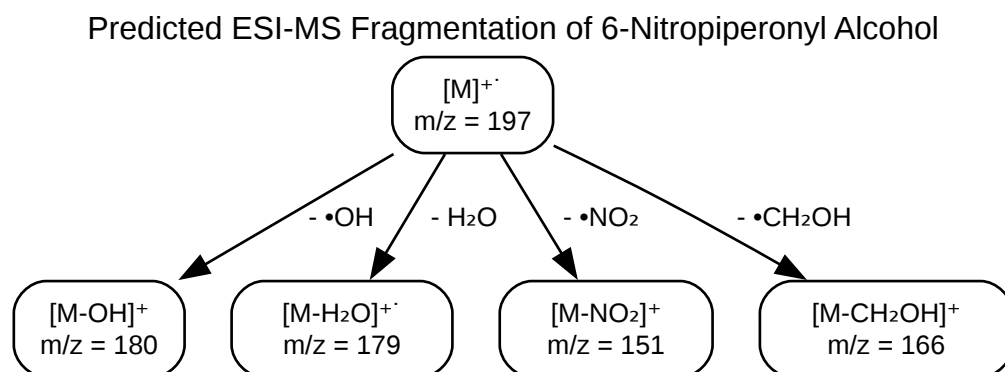
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data

- **Molecular Ion (M^+):** A peak at $m/z = 197$ is expected, corresponding to the molecular weight of **6-Nitropiperonyl alcohol**.

- Key Fragmentation Pathways:



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Caption: Key predicted fragmentation pathways.

Causality Behind Predictions:

- Loss of Hydroxyl Radical: Alpha-cleavage next to the oxygen atom can lead to the loss of a hydroxyl radical ($\bullet\text{OH}$).
- Dehydration: Alcohols readily undergo dehydration, leading to the loss of a water molecule (H_2O).
- Loss of Nitro Group: The C-N bond can cleave, resulting in the loss of a nitro radical ($\bullet\text{NO}_2$).
- Loss of Hydroxymethyl Radical: Cleavage of the bond between the aromatic ring and the benzylic carbon can result in the loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$).

Experimental Protocol for MS Data Acquisition

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:

- Infuse the sample solution into the ion source.
- Acquire the mass spectrum in positive ion mode.
- To gain more structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 197) and fragmenting it to observe the daughter ions.

Conclusion

The spectroscopic characterization of **6-Nitropiperonyl alcohol** is a critical step in its quality control and application in research and development. This guide provides a comprehensive, albeit predictive, overview of its ^1H NMR, ^{13}C NMR, IR, and MS data. The provided protocols outline best practices for acquiring high-quality, reliable data. By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic particles, researchers can confidently interpret the spectroscopic data for this and other related compounds.

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 6-Nitropiperonyl Alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097566#spectroscopic-data-of-6-nitropiperonyl-alcohol-nmr-ir-ms]

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